molecular formula C17H20N4O2 B601013 2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid CAS No. 1338800-82-0

2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid

Cat. No.: B601013
CAS No.: 1338800-82-0
M. Wt: 312.37 g/mol
InChI Key: MVGZBWCFHURVNS-UHFFFAOYSA-N
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Description

2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a cyanopropyl group, and a phenylacetic acid moiety, making it a subject of interest in medicinal chemistry and industrial applications.

Mechanism of Action

Anastrozole Mono Acid, also known as 2-[3-(2-cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid, is a competitive, selective, non-steroidal aromatase inhibitor . It plays a significant role in the treatment of hormone receptor-positive breast cancer in postmenopausal women .

Target of Action

The primary target of Anastrozole Mono Acid is the aromatase enzyme . This enzyme is responsible for the conversion of androgens into estrogens, a process known as aromatization . By inhibiting this enzyme, Anastrozole Mono Acid effectively decreases circulating estrogen levels .

Mode of Action

Anastrozole Mono Acid works by competitively binding to the aromatase enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of androgens into estrogens, leading to a decrease in circulating estrogen levels . This is particularly beneficial in the treatment of estrogen-responsive breast cancer, as these cancers require estrogen for growth .

Biochemical Pathways

The primary biochemical pathway affected by Anastrozole Mono Acid is the aromatization of androgens into estrogens . By inhibiting the aromatase enzyme, Anastrozole Mono Acid disrupts this pathway, leading to a decrease in circulating estrogen levels . This results in the suppression of estrogen-dependent breast tumor growth .

Pharmacokinetics

Anastrozole Mono Acid is primarily metabolized in the liver, with approximately 85% undergoing N-dealkylation, hydroxylation, and glucuronidation . The elimination half-life is approximately 40-50 hours . Anastrozole’s clearance is mainly via hepatic metabolism and can therefore be altered in patients with hepatic impairment . Renal impairment has a negligible effect on total drug clearance as the renal route is a relatively minor clearance pathway for anastrozole .

Result of Action

The primary result of Anastrozole Mono Acid’s action is a decrease in circulating estrogen levels . This leads to a reduction in the growth and proliferation of estrogen-dependent breast cancers . In clinical trials, Anastrozole Mono Acid has been shown to be more effective and have a more favorable adverse effect profile compared to earlier estrogen receptor modulators such as tamoxifen .

Action Environment

The action of Anastrozole Mono Acid can be influenced by various environmental factors. For instance, patients with hepatic impairment may exhibit a lower clearance of Anastrozole Mono Acid compared to those with normal liver function . Additionally, according to an environmental risk assessment, the use of Anastrozole Mono Acid is predicted to present an insignificant risk to the environment .

Biochemical Analysis

Biochemical Properties

Anastrozole Mono Acid works by inhibiting the enzyme aromatase, which is involved in the conversion of androgens to estrogen . By blocking this conversion, Anastrozole Mono Acid effectively reduces circulating estrogen levels, which is beneficial in the treatment of estrogen-responsive breast cancer .

Cellular Effects

Anastrozole Mono Acid has a significant impact on various types of cells and cellular processes. In hormone-dependent breast cancers, it can reduce tumor proliferation and growth . It achieves this by decreasing circulating estrogen levels, thereby depriving the cancer cells of the hormones they need for growth .

Molecular Mechanism

The molecular mechanism of Anastrozole Mono Acid involves its binding to the aromatase enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of androgens to estrogen, leading to a decrease in circulating estrogen levels .

Temporal Effects in Laboratory Settings

In laboratory settings, Anastrozole Mono Acid shows a sustained effect over time. It has been observed to provide near-maximal suppression of serum and intratumoural estrogens to below detectable levels . There is large interindividual variation in Anastrozole Mono Acid metabolism and its effect on circulating estrogens .

Dosage Effects in Animal Models

In animal models, the effects of Anastrozole Mono Acid vary with different dosages. A study in rats showed that Anastrozole Mono Acid suppressed tumor incidence by 40% and tumor frequency by 57% at a dosage of 0.5 mg/kg .

Metabolic Pathways

Anastrozole Mono Acid is primarily cleared by hepatic metabolism . It is oxidized to hydroxyanastrozole mainly by CYP3A4/5 and glucuronidated to anastrozole glucuronide predominantly by UGT1A4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid typically involves multi-step organic reactionsThe final step involves the attachment of the phenylacetic acid moiety through a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial in industrial settings to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in drug development and material science .

Properties

CAS No.

1338800-82-0

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanoic acid

InChI

InChI=1S/C17H20N4O2/c1-16(2,9-18)13-5-12(8-21-11-19-10-20-21)6-14(7-13)17(3,4)15(22)23/h5-7,10-11H,8H2,1-4H3,(H,22,23)

InChI Key

MVGZBWCFHURVNS-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1CC(=O)O)CN2C=NC=N2)C)C(C)(C)C#N

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C(=O)O

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid
Reactant of Route 2
2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid
Reactant of Route 3
2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid
Reactant of Route 5
2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid
Reactant of Route 6
2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid

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